

Introduction: The Profile of a Versatile Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Chloro-2-ethylaniline**

Cat. No.: **B2631958**

[Get Quote](#)

5-Chloro-2-ethylaniline is a halogenated aromatic amine that serves as a pivotal building block in the synthesis of a diverse range of complex organic molecules. Its strategic substitution pattern—featuring an ethyl group ortho to the amine and a chlorine atom meta to it—provides a unique chemical scaffold that is leveraged across multiple industries. This guide offers a comprehensive overview of its chemical and physical properties, a plausible and chemically sound synthesis protocol, its significant applications as a chemical intermediate, and essential safety and handling information for laboratory and industrial settings. For professionals in agrochemical and pharmaceutical research, understanding the utility and characteristics of this compound is crucial for the development of novel active ingredients.

Key Identifier:

- Chemical Name: **5-Chloro-2-ethylaniline**
- CAS Number: 3843-97-8[\[1\]](#)[\[2\]](#)
- Synonyms: 5-chloro-2-ethylbenzenamine, Benzenamine, 5-chloro-2-ethyl-[[2](#)]

Physicochemical and Computed Properties

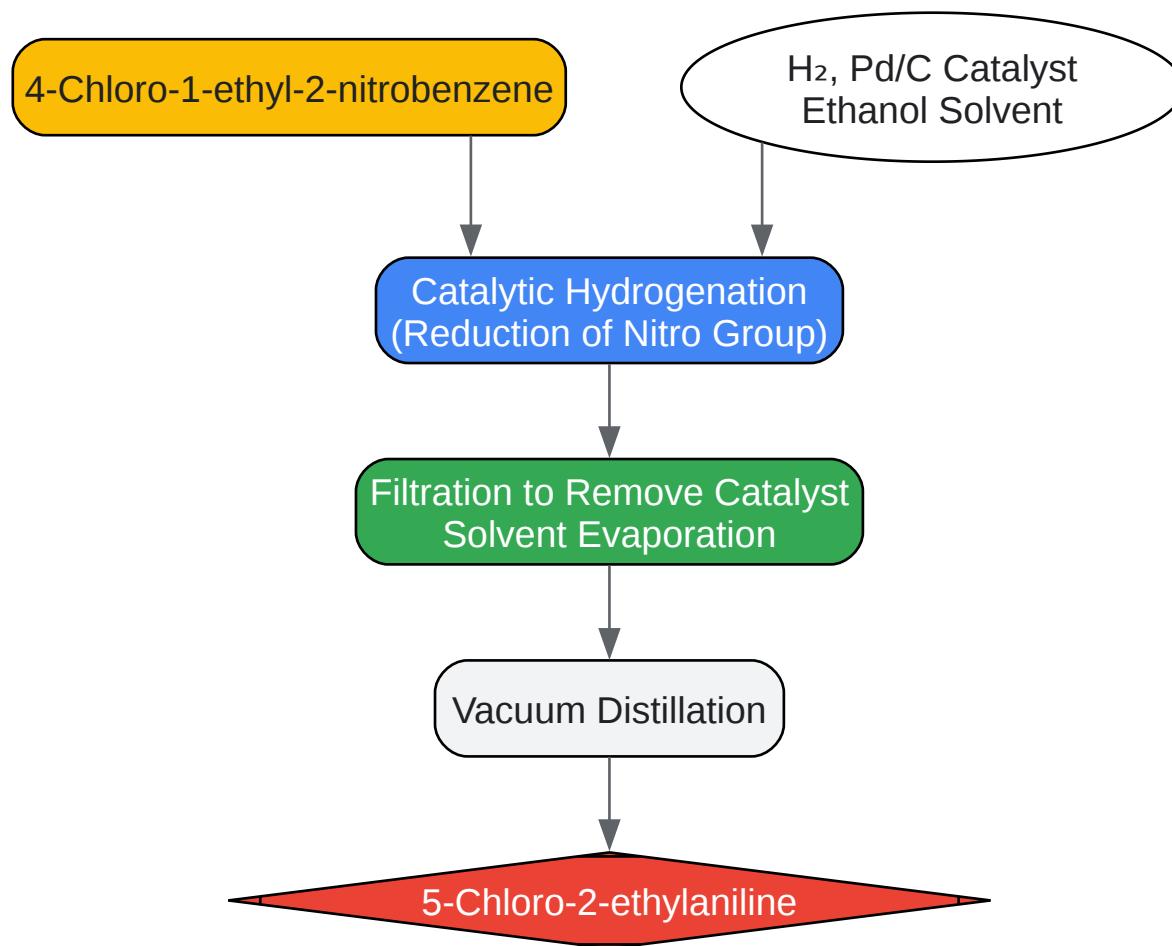
The functional properties of **5-Chloro-2-ethylaniline** dictate its behavior in chemical reactions and its handling requirements. The data presented below combines experimentally determined values with computed properties from validated chemical databases.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ ClN	[3] [2]
Molecular Weight	155.62 g/mol	[2]
Boiling Point	252.6°C at 760 mmHg	[3]
MDL Number	MFCD20694404	[3] [1]
Computed XLogP3	2.7	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	1	[2]

Storage and Handling: Store in a dark place under an inert atmosphere at room temperature.[\[3\]](#)

[\[1\]](#) The compound may be sensitive to light and air.

Plausible Synthesis Route


While specific peer-reviewed synthesis protocols for **5-Chloro-2-ethylaniline** are not extensively detailed in public literature, a chemically robust and industrially viable pathway can be inferred from established methods for analogous compounds like 5-chloro-2-methylaniline. [\[4\]](#)[\[5\]](#)[\[6\]](#) The most common approach involves the selective reduction of a corresponding nitroaromatic precursor.

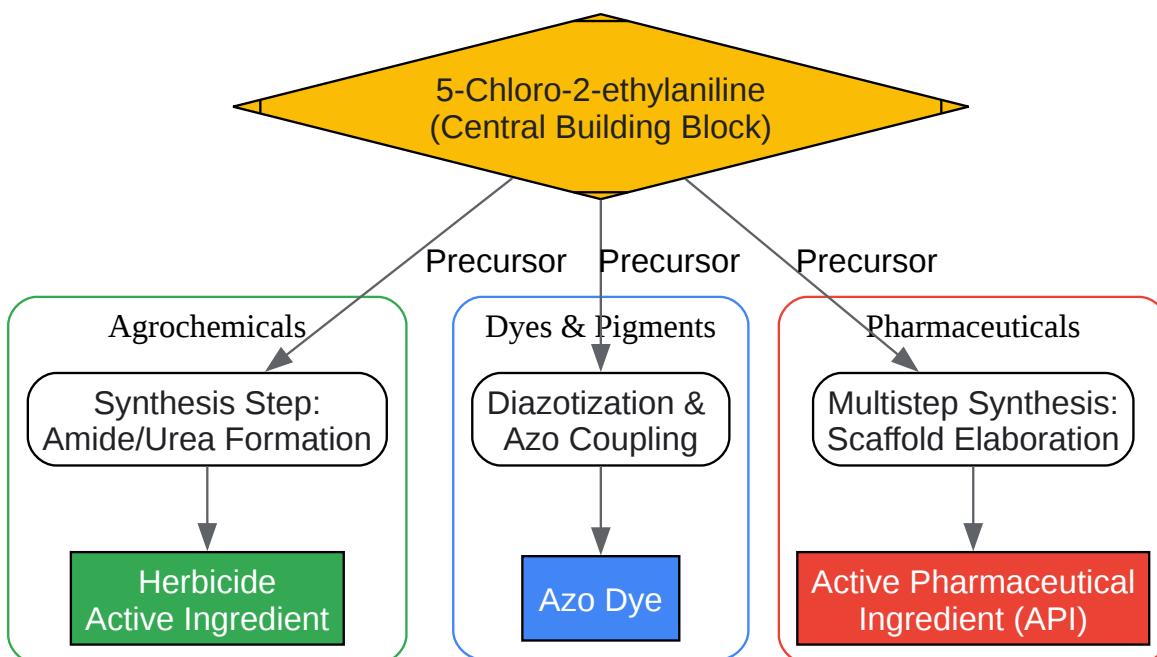
The logical precursor for this synthesis is 4-Chloro-1-ethyl-2-nitrobenzene. The synthesis workflow is a foundational reduction reaction, a cornerstone of aromatic amine synthesis.

Experimental Protocol: Catalytic Hydrogenation

- Reaction Setup: In a high-pressure hydrogenation vessel (Parr-type reactor), charge the reactor with 4-Chloro-1-ethyl-2-nitrobenzene (1 equivalent) and a suitable solvent, such as ethanol or ethyl acetate.

- Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%). The choice of a heterogeneous catalyst like Pd/C is critical as it simplifies post-reaction workup through simple filtration, a key consideration for scalability and efficiency.
- Hydrogenation: Seal the vessel and purge it multiple times with nitrogen followed by hydrogen gas to ensure an inert atmosphere. Pressurize the reactor with hydrogen gas (typically 3-5 bar) and heat to a moderate temperature (40-60°C).
- Reaction Monitoring: Maintain the reaction under vigorous stirring. The reaction progress can be monitored by observing hydrogen uptake or by analytical techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) on aliquots. The reaction is typically complete within 2-6 hours.
- Workup and Purification: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude **5-Chloro-2-ethylaniline**.
- Purification: The crude product can be purified via vacuum distillation to yield the final product with high purity.

[Click to download full resolution via product page](#)


Proposed synthesis workflow for **5-Chloro-2-ethylaniline**.

Applications in Agrochemical and Pharmaceutical Development

5-Chloro-2-ethylaniline is primarily utilized as a chemical intermediate.^[3] Its bifunctional nature (an amine group for nucleophilic reactions or diazotization, and a chlorinated phenyl ring) makes it a versatile precursor for constructing more complex molecular architectures.

- Agrochemicals: It serves as a key building block for active ingredients in herbicides and pesticides.^[3] The specific chloro-ethyl-aniline moiety can be essential for the molecule's ability to bind to target enzymes or proteins in weeds or pests, a common strategy in modern agrochemical design.^[7]

- **Dye Synthesis:** The compound is an important precursor in the production of azo dyes, which are widely used in the textile and paper industries.[3] The primary amine group can be readily converted into a diazonium salt, which then couples with other aromatic compounds to form vibrant azo dyes.
- **Pharmaceuticals:** In drug development, halogenated intermediates are of immense importance.[8] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. **5-Chloro-2-ethylaniline** provides a scaffold for synthesizing potential therapeutic agents.[3] For instance, related chloro-aniline structures are found in kinase inhibitors for oncology and in agents targeting other disease areas.[9]

[Click to download full resolution via product page](#)

Role as a versatile intermediate in multiple industries.

Safety and Handling: A Precautionary Approach

No specific, comprehensive safety data sheet (SDS) is publicly available for **5-Chloro-2-ethylaniline**. However, due to its close structural similarity to 5-Chloro-2-methylaniline (CAS 95-79-4), the safety profile of the latter provides a crucial and reliable guide for handling. The

following information is based on data for 5-Chloro-2-methylaniline and should be considered a minimum set of precautions.

Hazard Classification (based on 5-Chloro-2-methylaniline):

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[10][11]
- Skin Irritation (Category 2): Causes skin irritation.[11]
- Eye Irritation (Category 2): Causes serious eye irritation.[4][11][12]
- Carcinogenicity: May cause cancer.[10]

Personal Protective Equipment (PPE) and Engineering Controls:

- Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood. [13]
- Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[12][13]
- Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use.[13]
- Skin and Body Protection: Wear impervious clothing to prevent skin contact.[12][13]

First Aid Measures:

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[13]
- Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

- Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[13]

Disposal:

- Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3843-97-8|5-Chloro-2-ethylaniline|BLD Pharm [bldpharm.com]
- 2. 5-Chloro-2-ethylaniline | C8H10ClN | CID 12465045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloro-2-ethylaniline [myskinrecipes.com]
- 4. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. nbino.com [nbino.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbino.com [nbino.com]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. 5-Chloro-2-methylaniline for synthesis 95-79-4 [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Profile of a Versatile Intermediate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2631958#5-chloro-2-ethylaniline-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com